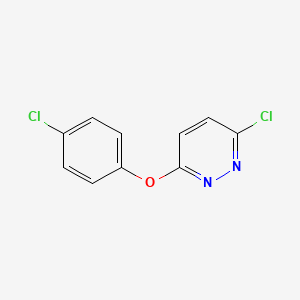

3-Chloro-6-(4-chlorophenoxy)pyridazine

説明

Contextualization within the Field of Halogenated Pyridazine (B1198779) Chemistry

Pyridazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, extensively studied for their broad spectrum of biological activities and applications in medicinal and agrochemical fields. jpsbr.orgrjptonline.orgsarpublication.com The pyridazine core is electron-deficient, a property that significantly influences its chemical reactivity. nih.gov

The introduction of halogen atoms, such as chlorine, onto the pyridazine ring creates "halogenated pyridazines." These compounds are particularly important as versatile synthetic intermediates. nih.gov The halogen atom serves as a reactive site, or a "leaving group," that can be readily displaced in various chemical reactions. This reactivity allows chemists to perform further functionalization of the pyridazine ring through methods like:

Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by a wide range of nucleophiles, enabling the attachment of different functional groups and the construction of more complex molecules. wur.nlarkat-usa.org

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling are highly effective for halogenated pyridazines. nih.gov The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step in the catalytic cycle, often without the need for specialized or expensive ligands, making these reactions efficient for creating new carbon-carbon bonds. nih.gov

This synthetic flexibility makes halogenated pyridazines, including 3-Chloro-6-(4-chlorophenoxy)pyridazine, valuable building blocks for developing new compounds with tailored properties. rjptonline.org

Significance of the Chlorophenoxy Moiety in Pyridazine Derivatives

The phenoxy group, and specifically the 4-chlorophenoxy moiety, is a common structural feature in many biologically active molecules. Its inclusion in a pyridazine derivative like this compound can impart specific properties:

Modulation of Biological Activity: The presence and position of the chlorine atom on the phenoxy ring can significantly influence the compound's interaction with biological targets. Research into other phenoxy-pyridazine derivatives has shown that such substitutions are critical for activities like herbicidal effects. acs.org For example, studies on compounds designed to inhibit the phytoene (B131915) desaturase (PDS) enzyme in plants have highlighted the importance of specific substitutions on the pyridazine and associated phenyl rings for achieving high efficacy. acs.org

The synthesis of related, more complex molecules often involves reacting a halogenated pyridazine with a substituted phenol (B47542), such as 4-chlorophenol (B41353), underscoring the targeted inclusion of this moiety to achieve desired molecular architectures and potential biological functions. nih.gov

Overview of Current Research Trajectories for this compound

Current research involving this compound and related structures primarily focuses on its use as an intermediate in the synthesis of novel, more elaborate molecules for evaluation in various scientific domains. The two chlorine atoms on the molecule serve as distinct reactive handles for sequential chemical modifications.

The primary research trajectories include:

Scaffold for Drug Discovery: The pyridazine nucleus is a "privileged structure" in medicinal chemistry, meaning it is a recurring scaffold in a wide range of pharmacologically active compounds, including antihypertensive, anti-inflammatory, and anticancer agents. jpsbr.org Researchers utilize compounds like this compound as a starting point to build libraries of new derivatives for biological screening.

Development of New Agrochemicals: Pyridazine derivatives have been successfully developed as herbicides and insecticides. sarpublication.comacs.orgnih.gov Research in this area involves synthesizing analogs of this compound to explore structure-activity relationships (SAR), aiming to discover compounds with improved potency, selectivity, or environmental profiles. nih.gov

Materials Science Applications: The electron-deficient nature of the pyridazine ring, combined with the potential for extensive π-conjugated systems through functionalization, makes these heterocycles of interest in the development of materials with specific optical or electronic properties. nih.gov

The table below summarizes the fields where pyridazine derivatives, the class to which this compound belongs, are actively investigated.

| Research Area | Focus of Investigation | Representative Compound Classes |

| Medicinal Chemistry | Development of therapeutic agents | Antihypertensives, Anti-inflammatories, Antivirals, Anticancer agents jpsbr.orgnih.gov |

| Agrochemistry | Discovery of new crop protection agents | Herbicides, Insecticides, Plant growth regulators acs.orgnih.gov |

| Materials Science | Creation of functional organic materials | Nonlinear optical materials, Photovoltaic materials, Ligands for catalysis nih.govresearchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-6-(4-chlorophenoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-6-5-9(12)13-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBHIQSRSKWRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444423 | |

| Record name | 3-chloro-6-(4-chlorophenoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69025-13-4 | |

| Record name | 3-chloro-6-(4-chlorophenoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 6 4 Chlorophenoxy Pyridazine

Direct Synthesis Routes for 3-Chloro-6-(4-chlorophenoxy)pyridazine

Direct synthesis routes typically involve the functionalization of a pyridazine (B1198779) ring system in one of the final steps to install the necessary chloro and chlorophenoxy substituents.

A common and effective method for introducing a chlorine atom onto a pyridazinone ring is through the use of a phosphoryl halide, most notably phosphoryl chloride (POCl₃). google.com In this approach, a 6-(4-Chlorophenoxy)-3(2H)-pyridazinone precursor is treated with phosphoryl chloride, often in the presence of a base or a solvent like dimethylformamide (DMF). google.com The reaction proceeds by converting the hydroxyl group of the pyridazinone tautomer into a chlorophosphate intermediate, which is subsequently displaced by a chloride ion to yield the final this compound product. This reaction is analogous to the conversion of 6-(2-hydroxyphenyl)-3(2H)-pyridazinone to 3-chloro-6-(2-hydroxyphenyl)pyridazine using phosphoryl chloride and DMF. google.com

Table 1: Synthesis via Phosphoryl Halide Treatment

| Reactant | Reagent | Conditions | Product |

|---|

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, particularly for electron-deficient rings like pyridazine. nih.govlibretexts.org The presence of electronegative nitrogen atoms and chloro-substituents activates the pyridazine ring towards attack by nucleophiles.

The most direct route to this compound is the monosubstitution reaction of 3,6-dichloropyridazine (B152260) with a 4-chlorophenoxide nucleophile. google.com In this reaction, 3,6-dichloropyridazine is treated with 4-chlorophenol (B41353) in the presence of a base, such as potassium hydroxide (B78521) or sodium hydride. The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then attacks one of the carbon-chlorine bonds on the pyridazine ring.

The reaction's regioselectivity, favoring substitution at one position over the other, can be controlled by carefully managing reaction conditions such as temperature and stoichiometry. nih.gov Typically, using one equivalent of the nucleophile under controlled temperatures allows for the isolation of the monosubstituted product. The electron-deficient nature of the pyridazine ring facilitates this SNAr mechanism, which proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Table 2: Synthesis via Nucleophilic Aromatic Substitution

| Pyridazine Scaffold | Nucleophile | Base | Conditions | Product |

|---|

An alternative SNAr strategy involves the use of hydrazine (B178648) as a nucleophile. 3,6-Dichloropyridazine can be reacted with hydrazine hydrate (B1144303) to selectively form 3-chloro-6-hydrazinylpyridazine. google.comprepchem.com This intermediate is often more reactive than its dichloro precursor in subsequent transformations. The hydrazinyl group can then be removed or converted. For instance, the hydrazinyl group can be diazotized with a nitrite (B80452) salt in an acidic medium, followed by a Sandmeyer-type reaction to re-introduce a chloro group or another functionality. More commonly, the hydrazinyl intermediate serves as a stepping stone for building more complex structures, but its transformation back to a chloro-substituted pyridazine is a known process.

The Ullmann condensation, or Ullmann ether synthesis, is a classical method for forming diaryl ethers via a copper-catalyzed reaction between an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org This reaction can be applied to the synthesis of this compound in two ways:

Reacting 3,6-dichloropyridazine with 4-chlorophenol.

Reacting 3-chloro-6-hydroxypyridazine (the pyridazinone tautomer) with 1,4-dichlorobenzene.

Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. wikipedia.org However, modern advancements have introduced the use of soluble copper(I) catalysts, often supported by ligands like diamines or phenanthroline, which allow the reaction to proceed under milder conditions. wikipedia.orgmdpi.com The reaction involves the formation of a copper(I) phenoxide, which then couples with the aryl halide. wikipedia.org

Table 3: Synthesis via Ullmann Condensation

| Aryl Halide | Phenol/Phenoxide Source | Catalyst System | Conditions |

|---|---|---|---|

| 3,6-Dichloropyridazine | 4-Chlorophenol | Cu(I) salt (e.g., CuI), Ligand (e.g., phenanthroline) | High-boiling polar solvent (e.g., DMF, NMP), Heat |

The pyridazine ring itself can be constructed as part of a multi-step sequence. A common approach is the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine. organic-chemistry.orgresearchgate.net To synthesize the target molecule's precursor, one could start with a suitably substituted 1,4-dicarbonyl compound, such as a derivative of maleic acid or succinic acid, and react it with hydrazine to form the pyridazinedione ring.

Alternatively, a precursor like 3,6-dichloro-4-carboxy-pyridazine can be synthesized and then reacted with hydrazine to displace one of the chloro groups, yielding a hydrazinylpyridazine intermediate. prepchem.com This intermediate can then undergo further functionalization. These multi-step sequences offer significant versatility, allowing for the introduction of various substituents on the pyridazine core before the final chlorination or phenoxylation steps.

General Synthetic Strategies for Pyridazine Derivatives Applicable to Structural Analogs

Cyclization Reactions for Pyridazine Ring Formation

The most classical and widely used method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. liberty.educhemtube3d.com This approach involves the reaction of a γ-dicarbonyl compound, such as a 1,4-diketone, γ-ketoester, or γ-ketoacid, with hydrazine hydrate. The initial condensation forms a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. chemtube3d.com

This method's versatility lies in the wide availability of both 1,4-dicarbonyl precursors and substituted hydrazines, allowing for the introduction of various substituents onto the resulting pyridazine ring. The cyclization can be promoted by either acidic or basic conditions.

Another cyclization strategy involves the reaction of aryldiazonium chlorides with active methylene (B1212753) compounds like malononitrile, followed by cyclization to afford pyridazinimine derivatives. uminho.pt

Diels-Alder and Aza-Diels-Alder Cycloaddition Reactions

The Diels-Alder and its hetero-variant, the aza-Diels-Alder reaction, represent powerful tools for the construction of six-membered heterocyclic rings, including pyridazines. acs.orgnih.govmdpi.comrsc.org In the context of pyridazine synthesis, an inverse-electron-demand aza-Diels-Alder reaction is often employed. rsc.org This involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, like an alkyne or an enamine. rsc.org The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like nitrogen gas, to yield the aromatic pyridazine ring.

A highly regioselective method for preparing pyridazine derivatives has been developed via the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral, metal-free conditions. acs.orgorganic-chemistry.orgacs.org This strategy provides direct access to a wide range of 6-aryl-pyridazin-3-amines in high yields. acs.orgorganic-chemistry.orgacs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are invaluable for the functionalization of pre-formed pyridazine rings. nih.govnih.govresearchgate.net This reaction enables the formation of carbon-carbon bonds by coupling a halogenated pyridazine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org

For instance, a bromo- or chloro-substituted pyridazine can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at specific positions on the pyridazine core. nih.govnih.gov This method is characterized by its high functional group tolerance and the commercial availability of a vast array of boronic acids. nih.govresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the halopyridazine to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Metal-Free C-C Bond Cleavage Approaches

Recent advancements in synthetic methodology have led to the development of metal-free approaches for the synthesis of heterocyclic compounds, including those involving C-C bond cleavage. researchgate.netresearchgate.net An unexpected C-C bond cleavage in the absence of a metal catalyst has been reported as an efficient route to 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from readily available 1,3-dicarbonyl compounds and methyl ketones. organic-chemistry.org

These reactions often proceed through novel mechanisms and offer a more sustainable alternative to traditional metal-catalyzed transformations. For example, a pyridine (B92270) hydrochloride-promoted method for amide synthesis involves the C-C bond cleavage of 1,3-diketones. researchgate.net While not a direct pyridazine synthesis, the principles of metal-free C-C bond activation can be conceptually applied to the design of new synthetic routes to pyridazine derivatives.

Oxidative Cyclization Methodologies

Oxidative cyclization reactions provide another avenue for the synthesis of pyridazines. A notable example is the Cu(II)-catalyzed aerobic 6-endo-trig cyclization. organic-chemistry.org This method can lead to the formation of 1,6-dicarbonyl compounds, which, as mentioned earlier, are key precursors for pyridazine synthesis through condensation with hydrazine. The choice of reaction solvent can be crucial in these systems, with some solvents favoring the formation of dihydropyridazines while others directly yield the aromatic pyridazine. organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 6 4 Chlorophenoxy Pyridazine

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Core

The pyridazine ring is an electron-deficient heterocycle, a characteristic that is enhanced by the presence of a halogen substituent. Consequently, the chlorine atom at the C-3 position of 3-Chloro-6-(4-chlorophenoxy)pyridazine is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone for the chemical derivatization of this scaffold. The reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate, known as a Meisenheimer complex, which then expels the chloride ion to yield the substituted product.

The general reactivity for nucleophilic substitution in chlorodiazines is significantly higher than in corresponding chloropyridines, with relative rates often being several orders of magnitude greater. wuxiapptec.com The presence of two nitrogen atoms in the pyridazine ring withdraws electron density, making the ring carbons more electrophilic and stabilizing the anionic intermediate formed during the substitution process. wuxiapptec.com

A variety of nucleophiles can be employed to displace the chlorine atom, including amines, alkoxides, and thiolates. For instance, the reaction with piperazine (B1678402) derivatives has been documented to proceed effectively, yielding 3-(piperazin-1-yl)pyridazine compounds. nih.govnih.gov

| Nucleophile | Reagent Example | Product Type |

| Amine | 1-Methylpiperazine | 3-(4-Methylpiperazin-1-yl)-6-(4-chlorophenoxy)pyridazine |

| Hydrazine (B178648) | Hydrazine hydrate (B1144303) | 3-(4-Chlorophenoxy)-6-hydrazinylpyridazine researchgate.net |

| Alkoxide | Sodium methoxide | 3-(4-Chlorophenoxy)-6-methoxypyridazine |

| Thiolate | Sodium thiophenoxide | 3-(4-Chlorophenoxy)-6-(phenylthio)pyridazine |

Mechanisms of Chlorine Displacement (e.g., SN(ANRORC) Pathways)

The displacement of the chlorine atom on the pyridazine ring typically proceeds via a standard SNAr mechanism. However, under specific conditions, particularly with strong nucleophiles like sodium amide, an alternative pathway known as the SN(ANRORC) mechanism may operate. wikipedia.org ANRORC is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.org

The key steps of the SN(ANRORC) mechanism are:

Addition: The nucleophile adds to an electron-deficient carbon of the heterocyclic ring, often adjacent to the substituent.

Ring Opening: The heterocyclic ring cleaves, typically between a nitrogen atom and the carbon atom attacked by the nucleophile, forming an open-chain intermediate.

Ring Closure: The open-chain intermediate undergoes a cyclization to form a new heterocyclic ring, expelling the original leaving group in the process.

For this compound, an ANRORC pathway would involve the initial attack of a potent nucleophile (e.g., amide anion) at a position like C-5 or C-4, leading to the opening of the pyridazine ring. Subsequent rearrangement and ring closure would then form the substituted product. While the SNAr pathway is generally more common for pyridazines, the possibility of an ANRORC mechanism, especially in reactions involving highly basic nucleophiles in aprotic solvents, cannot be entirely ruled out and serves as a potential alternative mechanistic route. wikipedia.org

Influence of Substituent Effects on Reactivity

The reactivity of the C-3 chlorine atom is significantly influenced by the electronic properties of the substituent at the C-6 position. The 4-chlorophenoxy group exerts its influence through a combination of inductive and resonance effects.

Inductive Effect (-I): The oxygen atom of the ether linkage is electronegative and withdraws electron density from the pyridazine ring through the sigma bonds. This effect deactivates the ring towards electrophilic attack but further enhances its electron-deficient character, thereby activating it for nucleophilic substitution.

Resonance Effect (+R): The lone pair of electrons on the ether oxygen can be delocalized into the pyridazine ring. This effect would increase electron density on the ring, potentially deactivating it towards nucleophilic attack.

In diazine systems, the inductive effect typically dominates, meaning the 4-chlorophenoxy group ultimately serves as an electron-withdrawing group that activates the ring for nucleophilic substitution at the C-3 position. Furthermore, the chlorine atom on the phenoxy ring also contributes a deactivating inductive effect. Computational studies on related heterocyclic systems have shown that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor in determining reactivity towards nucleophiles. wuxiapptec.com Electron-withdrawing substituents lower the LUMO energy, making the molecule a better electron acceptor and facilitating nucleophilic attack. wuxiapptec.com The combined electron-withdrawing nature of the pyridazine nitrogens and the 4-chlorophenoxy substituent makes the C-3 position a highly favorable site for chlorine displacement.

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

While the pyridazine core is highly unreactive towards electrophiles due to its electron-deficient nature, the phenoxy ring provides a site for potential electrophilic aromatic substitution (SEAr). wikipedia.org The outcome of such reactions is governed by the directing effects of the substituents on the benzene (B151609) ring: the ether oxygen and the chlorine atom.

Ether Oxygen: The oxygen atom is a strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the cationic intermediate (sigma complex). minia.edu.eg

Chlorine Atom: The chlorine atom is a deactivating group due to its strong inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can stabilize the intermediate through resonance. minia.edu.eg

In this compound, the chlorine is at the para position relative to the ether linkage. Therefore, electrophilic attack will be directed to the positions ortho to the strongly activating ether oxygen (C-2' and C-6' of the phenoxy ring).

| Reaction Type | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 3-Chloro-6-(2-nitro-4-chlorophenoxy)pyridazine |

| Halogenation | Br⁺ | 3-Chloro-6-(2-bromo-4-chlorophenoxy)pyridazine |

| Friedel-Crafts Acylation | RCO⁺ | 3-Chloro-6-(2-acyl-4-chlorophenoxy)pyridazine |

Functional Group Interconversions and Derivatization Strategies

The primary strategy for derivatization of this compound involves the versatile reactivity of the C-3 chloro group. This halogen acts as an excellent leaving group, enabling the introduction of a wide array of functional groups through nucleophilic substitution. vanderbilt.edu This approach allows for the systematic modification of the molecule to explore structure-activity relationships in various chemical contexts.

Key derivatization strategies include:

C-N Bond Formation: Reaction with various primary and secondary amines, hydrazines, and other nitrogen nucleophiles to produce aminopyridazines, hydrazinylpyridazines, and related structures. nih.govresearchgate.net These reactions are fundamental in building more complex molecules.

C-O Bond Formation: Reaction with alcohols or phenols in the presence of a base yields the corresponding ether derivatives. This can be used to introduce different alkoxy or aryloxy groups at the C-3 position.

C-S Bond Formation: Thiols and thiophenols react readily to form thioethers, providing another avenue for structural diversification.

These interconversions are typically high-yielding and provide a robust platform for creating libraries of compounds based on the 6-(4-chlorophenoxy)pyridazine scaffold. ub.edu

Photochemical and Thermal Transformations of the Compound

Specific experimental data on the photochemical and thermal transformations of this compound are not widely available in the literature. However, predictions can be made based on the known behavior of related chemical structures.

Photochemical Transformations: Aromatic chlorides can undergo photochemical reactions, primarily involving the cleavage of the carbon-chlorine bond. Upon irradiation with UV light, homolytic cleavage can occur, generating an aryl radical and a chlorine radical. This aryl radical could then participate in various subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or intramolecular cyclization if a suitable reaction partner is available. The presence of heteroatoms and the extended π-system could influence the excited state properties and the efficiency of such photochemical processes. dntb.gov.ua

Thermal Transformations: The this compound molecule is expected to be thermally stable under typical laboratory conditions. The pyridazine ring is an aromatic system, which confers significant stability. The ether linkage and the C-Cl bonds are the most likely points of thermal degradation at elevated temperatures. Pyrolytic conditions could lead to the cleavage of the ether bond or elimination of HCl, potentially followed by complex decomposition and polymerization reactions. The precise decomposition pathway would depend heavily on the temperature, pressure, and atmospheric conditions.

Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise structure of 3-Chloro-6-(4-chlorophenoxy)pyridazine can be determined.

In the ¹H NMR spectrum of this compound, the protons on the pyridazine (B1198779) and chlorophenoxy rings are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The two protons on the pyridazine ring will likely appear as doublets due to coupling with each other. Similarly, the four protons on the 4-chlorophenoxy group will exhibit a characteristic AA'BB' system, appearing as two sets of doublets.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms in the aromatic rings are expected to resonate in the downfield region, typically between 110 and 160 ppm. The carbons directly attached to the chlorine atoms and the oxygen atom will have their chemical shifts influenced by the electronegativity of these atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridazine-H4 | 7.5 - 7.8 (d) | 120 - 125 |

| Pyridazine-H5 | 7.2 - 7.5 (d) | 125 - 130 |

| Chlorophenoxy-H2'/H6' | 7.3 - 7.6 (d) | 120 - 125 |

| Chlorophenoxy-H3'/H5' | 7.0 - 7.3 (d) | 130 - 135 |

| Pyridazine-C3 | - | 155 - 160 |

| Pyridazine-C6 | - | 150 - 155 |

| Pyridazine-C4 | - | 120 - 125 |

| Pyridazine-C5 | - | 125 - 130 |

| Chlorophenoxy-C1' | - | 150 - 155 |

| Chlorophenoxy-C2'/C6' | - | 120 - 125 |

| Chlorophenoxy-C3'/C5' | - | 130 - 135 |

| Chlorophenoxy-C4' | - | 128 - 133 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, COSY would confirm the coupling between the H4 and H5 protons of the pyridazine ring and the adjacent protons on the chlorophenoxy ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons in both the pyridazine and chlorophenoxy rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity of the entire molecule, for instance, by showing correlations from the pyridazine protons to the carbons of the chlorophenoxy ring through the ether linkage, and vice versa. It would also confirm the positions of the chloro substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the C-O-C ether linkage.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1400 - 1600 |

| C-O-C (ether) stretch | 1200 - 1250 (asymmetric), 1000 - 1050 (symmetric) |

| C-Cl stretch | 700 - 850 |

| Pyridazine ring vibrations | Various bands in the fingerprint region |

The presence of these bands in the experimental IR spectrum would provide strong evidence for the proposed structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₀H₆Cl₂N₂O), the molecular ion peak (M⁺) would be expected at m/z 240, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. The experimentally determined exact mass from HRMS would be compared to the calculated exact mass of C₁₀H₆Cl₂N₂O to confirm the molecular formula.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for this molecule could include:

Cleavage of the ether bond, leading to fragments corresponding to the chlorophenoxy and chloropyridazine moieties.

Loss of a chlorine atom.

Loss of small molecules like CO or N₂ from the pyridazine ring.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

Experimental determination of the crystal structure of this compound through single-crystal X-ray diffraction would be required to identify its crystal system (e.g., monoclinic, orthorhombic) and space group. This information defines the symmetry and repeating unit of the crystal lattice.

Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds, Pi-Stacking)

Once the crystal structure is determined, an analysis of the intermolecular interactions can be performed. This would involve identifying and quantifying potential non-covalent bonds such as halogen bonds (involving the chlorine atoms), π-π stacking interactions between the aromatic rings, and other weak interactions that stabilize the crystal packing.

Conformational Analysis of the Pyridazine and Phenoxy Moieties

The crystal structure would also reveal the preferred conformation of the molecule in the solid state. This includes the dihedral angle between the pyridazine and the chlorophenoxy rings, which is a key conformational parameter.

Elemental Analysis (C, H, N) for Purity and Composition Verification

To confirm the elemental composition and purity of this compound, elemental analysis would be performed. The theoretical elemental composition, based on its molecular formula (C₁₀H₆Cl₂N₂O), is presented in the table below. Experimental values would be expected to align closely with these theoretical percentages to verify the identity and purity of a synthesized sample.

| Element | Symbol | Theoretical Percentage |

| Carbon | C | 49.83% |

| Hydrogen | H | 2.51% |

| Chlorine | Cl | 29.41% |

| Nitrogen | N | 11.62% |

| Oxygen | O | 6.64% |

Computational Chemistry and Theoretical Studies of 3 Chloro 6 4 Chlorophenoxy Pyridazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 3-Chloro-6-(4-chlorophenoxy)pyridazine, DFT calculations are instrumental in modeling its fundamental chemical characteristics. These calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to approximate the solutions to the Schrödinger equation, balancing computational cost with accuracy.

The first step in computational analysis involves the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the spatial relationship between the pyridazine (B1198779) and chlorophenoxy rings, including the twist angle around the ether linkage. The optimized geometry is crucial as it represents the most stable conformation of the molecule and serves as the basis for all subsequent property calculations. The electronic structure, including the distribution of electron density, is also elucidated, highlighting the influence of the electronegative chlorine and oxygen atoms.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO-LUMO gap would provide insights into its kinetic stability and the electronic transitions it is likely to undergo.

Table 1: Frontier Molecular Orbital Energies (Illustrative) Specific theoretical values for this compound are not available in the cited literature. The table below is an illustrative example of how such data would be presented.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of chemical behavior than the HOMO-LUMO gap alone.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It indicates the ease of electron cloud polarization.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ²/2η. This index helps in predicting the electrophilic nature of a molecule.

Table 2: Global Reactivity Descriptors (Illustrative) Specific theoretical values for this compound are not available in the cited literature. The table below is an illustrative example of how such data would be presented.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value |

| Chemical Softness (S) | 1 / η | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Value |

| Chemical Potential (μ) | -χ | Value |

| Electrophilicity Index (ω) | μ² / 2η | Value |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The ESP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atom of the ether linkage, identifying these as potential sites for interaction with electrophiles.

Intermolecular Interaction Energy Analysis

While DFT calculations describe the properties of a single molecule, understanding how molecules interact with each other is crucial, especially in the solid state.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the contribution from the rest of the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, specific intermolecular contacts can be identified. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions.

Furthermore, the analysis can be decomposed into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. This would allow for the determination of the percentage contribution of each interaction type (e.g., H···H, C···H, Cl···H) to the total crystal packing of this compound. This information is vital for understanding the forces that govern the crystal structure and its resulting physical properties.

Energy Frameworks for Crystal Packing Understanding

The arrangement of molecules in a crystalline solid is governed by a complex network of non-covalent interactions. Energy framework analysis is a computational method used to visualize and quantify the intermolecular interaction energies within a crystal lattice, providing a deep understanding of its stability and packing topology. This analysis calculates the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors.

While a specific energy framework analysis for this compound is not available in the reviewed literature, studies on structurally similar pyridazine derivatives, such as 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] nih.govuomphysics.netnih.govtriazolo[4,3-b]pyridazine, shed light on the expected interactions. uomphysics.net For this related compound, energy framework calculations revealed that dispersion and coulomb (electrostatic) energies are the most significant contributors to the stability of the crystal structure. uomphysics.netnih.gov

The analysis involves calculating the interaction energies between a selected molecule and all its neighbors within a defined radius (e.g., 3.8 Å). The total energy is a sum of electrostatic, dispersion, and repulsion components. rasayanjournal.co.in The results are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the strength of the interaction. rasayanjournal.co.in This provides a clear picture of the packing topology, highlighting the dominant forces. For this compound, it is anticipated that dispersion forces, arising from the large aromatic surfaces, and electrostatic interactions, involving the chlorine atoms and nitrogen atoms, would be the primary drivers of the crystal packing arrangement. mdpi.com

Table 1: Illustrative Intermolecular Interaction Energies for a Related Pyridazine Derivative (kJ/mol)

| Interaction Type | Electrostatic Energy | Dispersion Energy | Total Energy |

|---|---|---|---|

| Molecule Pair 1 | -68.3 | -234.7 | -217.8 |

| Molecule Pair 2 | -45.1 | -180.5 | -155.4 |

| Molecule Pair 3 | -20.7 | -95.2 | -89.6 |

Note: Data is hypothetical, based on findings for analogous compounds to illustrate the typical energy distribution where dispersion forces are often dominant. nih.gov

Molecular Dynamics Simulations (Potential for Conformational Flexibility and Solvation)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound could provide significant insights into its dynamic behavior, such as its conformational flexibility and its interaction with solvents (solvation).

The ether linkage between the pyridazine and chlorophenoxy rings is a key source of conformational flexibility. This bond allows for rotation, leading to different spatial arrangements (conformers) of the two aromatic rings relative to each other. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a protein's binding site.

Furthermore, MD simulations can model the solvation process by placing the molecule in a box of explicit solvent molecules (e.g., water) and simulating their interactions over time. nih.gov This would reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. The simulation can quantify the strength of these interactions and calculate the solvation free energy, which is a key determinant of the molecule's solubility. Understanding how this compound interacts with water is fundamental to predicting its behavior in a biological environment.

Molecular Modeling and Docking Studies (as a methodology for biological interaction prediction)

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (a ligand), such as this compound, might bind to a macromolecular target, typically a protein. amazonaws.com This methodology is a cornerstone of structure-based drug design, enabling the prediction of potential biological targets and the optimization of lead compounds.

The process begins with obtaining three-dimensional structures of both the ligand and the target protein, often from experimental data (like X-ray crystallography) or through homology modeling. The ligand's structure is then computationally "docked" into the protein's binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each resulting pose, and the best-scoring poses represent the most probable binding modes. mdpi.com

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target. This is quantified by a docking score, which is typically expressed in energy units (e.g., kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction and higher predicted affinity. escholarship.org

These scoring functions are calibrated to approximate the free energy of binding by considering factors like hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. While these scores provide a rapid and useful estimation for ranking potential drug candidates, more accurate (and computationally expensive) methods like Molecular Dynamics-based free energy calculations (e.g., RBFE) can be employed for more refined predictions. escholarship.org A hypothetical docking study of this compound against various protein kinases, a common target class for pyridazine derivatives, might yield results as shown in the table below.

Table 2: Hypothetical Docking Scores for this compound Against Protein Kinase Targets

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, estimated) |

|---|---|---|

| Kinase A (e.g., 2RD0) | -8.5 | ~250 nM |

| Kinase B (e.g., 3HHM) | -7.9 | ~800 nM |

| Kinase C (e.g., 4L23) | -9.2 | ~90 nM |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Beyond predicting binding affinity, docking studies are invaluable for elucidating the specific molecular interactions that stabilize the ligand-protein complex. By analyzing the top-ranked docking poses, researchers can identify the key amino acid residues within the protein's binding site that interact directly with the ligand. mdpi.com

These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms). The nitrogen atoms of the pyridazine ring are potential hydrogen bond acceptors.

Hydrophobic Interactions: Occur between the nonpolar aromatic rings of the ligand and hydrophobic residues in the protein (e.g., Valine, Leucine, Phenylalanine).

Halogen Bonds: Interactions involving the chlorine atoms, which can act as electrophilic regions and interact with nucleophilic sites on the protein, such as backbone carbonyl oxygens.

π-π Stacking: Favorable interactions between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Identifying these key residues provides a structural hypothesis for the molecule's mechanism of action and is crucial for designing improved derivatives with enhanced potency and selectivity. mdpi.com

Table 3: Illustrative Key Residue Interactions for a Docked Ligand

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Valine 120 | Hydrophobic | 3.8 |

| Phenylalanine 121 | π-π Stacking | 4.1 |

| Arginine 34 | Hydrogen Bond | 2.9 |

| Serine 56 | Halogen Bond (with Cl) | 3.1 |

Note: This table illustrates the types of interactions that could be identified in a docking study, based on general principles and findings for related molecules. mdpi.com

Research on Biological Target Interactions and Mechanistic Insights Focus on Pyridazine Scaffold

Investigation of Specific Enzyme and Protein Targets for Pyridazine (B1198779) Derivatives

The inherent features of the pyridazine ring, such as its capacity for hydrogen bonding and dipole interactions, make it a versatile core for designing inhibitors of various enzymes. nih.gov

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Consequently, CDKs have become important targets for anticancer drug development. Several studies have identified pyridazine derivatives as potent CDK inhibitors.

One study reported on a series of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting CDK2. nih.govresearchgate.net In this research, certain derivatives demonstrated significant inhibitory activity against the CDK2 enzyme. For instance, a derivative bearing two morpholine (B109124) moieties (compound 11m) was identified as the most potent CDK2 inhibitor in the series, with a half-maximal inhibitory concentration (IC50) of 20.1 nM. nih.govresearchgate.net This highlights the potential of the 3,6-disubstituted pyridazine scaffold for developing effective CDK inhibitors. nih.gov

Another line of research focused on imidazo[1,2-b]pyridazine (B131497) analogs, which were identified as potent, ATP-competitive inhibitors of CDK12 and CDK13. digitellinc.com These kinases are involved in regulating transcription and maintaining genomic stability, making them attractive therapeutic targets in oncology. digitellinc.com Furthermore, pyrazolo[3,4-c]pyridazine derivatives have also been noted for their inhibitory activity against CDK2/cyclin A2. mdpi.com A specific pyrazolo-pyridazine compound displayed an IC50 value of 0.55 μM against this complex. mdpi.com

Table 1: CDK2 Inhibitory Activity of Selected Pyridazine Derivatives

| Compound ID | Description | Target | IC50 (nM) | Source |

|---|---|---|---|---|

| 11e | 3,6-disubstituted pyridazine | CDK2 | 151 | nih.gov |

| 11h | 3,6-disubstituted pyridazine | CDK2 | 43.8 | nih.gov |

| 11l | 3,6-disubstituted pyridazine | CDK2 | 55.6 | nih.gov |

| 11m | 3,6-disubstituted pyridazine with two morpholine moieties | CDK2 | 20.1 | nih.gov |

| Pyrazolo[3,4-c]pyridazine 4 | Pyrazolo-pyridazine derivative | CDK-2/cyclin A2 | 550 | mdpi.com |

Beyond CDKs, the pyridazine scaffold has been utilized to target other enzyme families.

Cyclooxygenase (COX) Inhibition : Newly synthesized pyridazine and pyridazinone derivatives have been investigated for their anti-inflammatory potential through the inhibition of COX-1 and COX-2 enzymes. nih.govbohrium.com Certain compounds exhibited potent and selective inhibition of COX-2, with IC50 values in the sub-micromolar range, comparable to the selective COX-2 inhibitor celecoxib. nih.gov For example, compounds designated 3d, 3e, and 4e showed potent activity against COX-2 with IC50 values of 0.425 µM, 0.519 µM, and 0.356 µM, respectively. nih.govbohrium.com

Rho-associated protein kinase (ROCK) Inhibition : In a study optimizing ROCK inhibitors, the replacement of a pyridine (B92270) ring with a pyridazine heterocycle (compound 181) led to a significantly improved profile concerning inhibition of cytochrome P450 enzymes (CYP 2C9, 2D6, and 3A4). nih.gov However, this structural modification came at the cost of reduced potency against ROCK1 (553-fold decrease) and ROCK2 (58-fold decrease). nih.gov

Other Kinases : The pyridazine nucleus is a core component of several clinically relevant targeted inhibitors, such as Ensartinib, an anaplastic lymphoma kinase (ALK) inhibitor, and Ponatinib, a pan-inhibitor of breakpoint cluster region-Abelson kinase (BCR-ABL). acs.org

Exploration of Receptor Binding Profiles for Pyridazine Analogs

Pyridazine derivatives have also been designed to interact with G protein-coupled receptors (GPCRs), demonstrating their versatility in targeting different classes of proteins.

Adenosine (B11128) Receptors : A series of pyrazolo[3,4-d]pyridazines were designed and synthesized as adenosine receptor (AR) ligands. nih.gov One compound in this series (10b) emerged as a potent antagonist for the human A1 and A3 adenosine receptors, with binding affinities (Ki) of 21 nM and 55 nM, respectively. nih.gov Molecular docking studies suggested that the pyridazine nitrogen atoms could form crucial hydrogen bonds within the orthosteric binding site of the receptors. nih.gov

Histamine (B1213489) H1 Receptors : Certain pyridazine derivatives have shown high affinity for the histamine H1 receptor, with over 1000-fold selectivity against other monoamine receptors like histamine H3, serotonin (B10506) 5-HT2A, and muscarinic M1 and M3 receptors. nih.gov

Mechanistic Studies of Modulatory Effects on Cellular Pathways (in vitro research focus)

In vitro studies on pyridazine derivatives provide insights into their mechanisms of action at the cellular level.

Cell Cycle Arrest and Apoptosis : In line with their CDK2 inhibitory activity, 3,6-disubstituted pyridazines were shown to cause significant alterations in the cell cycle progression of breast cancer cell lines (T-47D and MDA-MB-231). researchgate.net These compounds also demonstrated the ability to induce apoptosis in these cancer cells. researchgate.net

Inhibition of Pro-inflammatory Mediators : Pyridazine derivatives identified as potent COX-2 inhibitors were also evaluated in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. nih.govbohrium.com The most active compounds were found to inhibit the production of pro-inflammatory cytokines and mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov

Cytotoxicity in Cancer Cell Lines : Various in vitro studies have confirmed the cytotoxic effects of novel pyridazine derivatives against a range of human cancer cell lines. These include breast carcinoma (MCF-7), liver cancer (HEPG2), and colon cancer (HCT) cell lines, among others. nih.govasianpubs.org

Structure-Activity Relationship (SAR) Studies for Pyridazine Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. Research on pyridazine derivatives has provided valuable insights into how chemical modifications influence their biological activity. nih.gov

The biological activity of the pyridazine scaffold is highly dependent on the nature and position of its substituents.

Impact on Kinase Inhibition : In the study of 3,6-disubstituted pyridazines as CDK2 inhibitors, the presence of two morpholine moieties was found to be critical for achieving the highest potency. nih.gov For pyrazolo[3,4-d]pyridazine-based adenosine receptor antagonists, the placement of a methyl group was crucial; a 1-methyl group allowed for high affinity, whereas the 2-methyl analog had no significant affinity, likely due to steric hindrance that prevents key hydrogen bond formation. nih.gov

Impact on Anti-inflammatory Activity : For pyridazine-based COX-2 inhibitors, SAR analysis indicated that different substituents significantly influenced selectivity and enzymatic inhibition. bohrium.com Molecular modeling suggested that specific substitutions allowed for favorable hydrogen-bonding interactions within the active site of the COX-2 enzyme. bohrium.com

Impact on Amyloid Inhibition : In the development of pyridazine-based inhibitors of amyloid fibril formation, SAR studies explored the roles of bulkiness, hydrogen-bonding ability, and the position of substituents on flanking aromatic rings. nih.gov The results showed that not only the type of substituent on the aryl rings but also their specific positions were important for inhibitory activity. A fluorinated derivative, for instance, proved to be a more effective kinetic inhibitor than the original lead compound. nih.gov This underscores the profound effect that even a single halogen atom can have on the biological and physicochemical properties of a drug candidate. chemrxiv.org

Role of the Chlorophenoxy Moiety in Ligand-Target Interactions

The phenoxy group, in a broader context of medicinal chemistry, is recognized as a "privileged moiety" in various drug scaffolds. nih.gov Its presence can facilitate crucial hydrophobic interactions with the target protein. nih.gov In the case of pyridazine derivatives, the phenoxy ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan within the binding pocket of a target protein. nih.gov These interactions are fundamental for the initial recognition and anchoring of the ligand within the active site.

Furthermore, the ether oxygen atom of the phenoxy group can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor residues like tyrosine. nih.gov This directional interaction can provide a significant enthalpic contribution to the binding energy, thereby enhancing the potency of the compound.

The addition of a chlorine atom at the para-position of the phenoxy ring introduces several key modifications to its electronic and steric properties, which can further modulate ligand-target interactions. The "magic chloro" effect, a phenomenon noted in drug discovery, highlights the profound impact that chlorine substitution can have on the biological activity of a molecule. chemrxiv.org Chlorine is an electron-withdrawing group, which can alter the charge distribution across the phenoxy ring and influence its ability to participate in electrostatic or dipole-dipole interactions.

Moreover, the chlorine atom can engage in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen atom interacts with a nucleophilic site, such as a backbone carbonyl oxygen or the side chain of serine, threonine, or tyrosine residues in the target protein. This type of interaction, while often subtle, can be critical for achieving high binding affinity and selectivity.

In a study of novel σ1 receptor (σ1R) ligands, it was observed that a 4-chlorophenoxy group was a crucial component for high affinity. nih.gov This underscores the potential importance of this specific moiety in optimizing interactions with biological targets. While direct crystallographic or detailed molecular modeling studies specifically for 3-Chloro-6-(4-chlorophenoxy)pyridazine are not extensively available in the public domain, insights can be gleaned from computational studies of structurally related compounds. For instance, in silico molecular simulation studies of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines, which also feature a phenoxy group, have highlighted the importance of hydrophobic interactions between the substituted phenyl moiety and nonpolar residues in the target's binding channel. nih.gov

The table below summarizes the potential interactions facilitated by the chlorophenoxy moiety and their significance in ligand-target binding.

| Structural Feature | Potential Interaction Type | Interacting Amino Acid Residues (Examples) | Significance in Ligand-Target Binding |

| Phenoxy Ring | π-π Stacking / Hydrophobic | Tyrosine, Phenylalanine, Tryptophan | Anchoring the ligand in the binding pocket, contributing to binding affinity. |

| Ether Oxygen | Hydrogen Bond Acceptor | Tyrosine, Serine, Threonine | Enhancing binding affinity and specificity through directional interactions. |

| Chlorine Atom | Halogen Bonding | Backbone Carbonyls, Serine, Threonine, Tyrosine | Providing additional binding energy and influencing selectivity. |

| Chlorine Atom | Altered Electrostatics | Polar/Charged Residues | Modulating dipole-dipole and other electrostatic interactions. |

Potential Agrochemical Research Applications of 3 Chloro 6 4 Chlorophenoxy Pyridazine

Herbicidal Activity Research and Development

Research into pyridazine (B1198779) derivatives for herbicidal properties has been a subject of scientific inquiry. tandfonline.com The structural similarity of some pyridazine compounds to other established herbicides has prompted the synthesis and evaluation of novel analogues. tandfonline.comnih.gov

In this context, 3-Chloro-6-(4-chlorophenoxy)pyridazine was synthesized as part of a broader investigation into a series of 3-chloro-6-phenoxy-pyridazines and 3,6-bisphenoxypyridazines. tandfonline.com These compounds were systematically prepared from 3,6-dichloropyridazine (B152260) to be evaluated for their potential as herbicides, indicating that this compound was identified as a candidate for herbicidal activity screening. tandfonline.com

The evaluation of a potential herbicide typically involves assessing its efficacy when applied before weeds sprout (pre-emergence) and after they have emerged (post-emergence). researchgate.netmdpi.com While this compound was synthesized for the purpose of herbicidal evaluation, specific data from pre-emergence and post-emergence efficacy studies are not extensively detailed in the available literature. tandfonline.com

However, the general approach for related compounds involves testing against a panel of both monocotyledonous and dicotyledonous weeds. nih.gov For instance, studies on other novel pyridazine derivatives assess their inhibitory effects on various plant species in greenhouse tests to determine their spectrum of activity and potential for crop selectivity. nih.gov Such studies are crucial for determining the practical utility of a compound like this compound in weed management programs. mdpi.comresearchgate.net

The exploration of structure-activity relationships (SAR) is fundamental in designing potent herbicides. For pyridazine derivatives, research has shown that the nature and position of substituents on both the pyridazine and the phenyl rings significantly influence herbicidal activity. nih.govmdpi.com

In the series that included this compound, the systematic variation of the phenoxy group was a key aspect of the investigation. tandfonline.com Research on other, related pyridazine structures has provided more specific SAR insights that may be relevant. For example, a study on 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives concluded that a substituted phenoxy group at the 3-position of the pyridazine ring is essential for high herbicidal activity. nih.gov Furthermore, the presence of an electron-withdrawing group, such as chlorine, at the para-position (4-position) of the benzene (B151609) ring was found to be crucial for this activity. nih.gov This finding suggests that the specific substitution pattern of this compound aligns with features known to confer potent herbicidal properties in similar chemical series.

Table 1: Summary of General Structure-Activity Relationships in Pyridazine-based Herbicides

| Structural Moiety | Modification | Impact on Herbicidal Activity | Reference |

|---|---|---|---|

| Pyridazine Ring | Substitution at the 3-position with a phenoxy group | Generally essential for high activity | nih.gov |

| Substitution at the 6-position | Varies; can be modified to tune properties | tandfonline.comresearchgate.net | |

| Phenoxy Ring | Electron-withdrawing group at the para-position (e.g., Cl) | Essential for high activity | nih.gov |

Insecticidal Activity Investigations

While synthesized for herbicidal testing, the pyridazine core structure is also present in a number of commercial and investigational insecticides. nih.govnih.gov For instance, pyridaben (B1679940) and pyridaphenthion (B1679941) are well-known pyridazinone-based insecticides. nih.gov This suggests a potential for dual or alternative activity within this class of compounds.

There is no direct evidence in the reviewed literature of this compound being tested for insecticidal properties. However, research on other pyridazine series has demonstrated a pathway from herbicidal to insecticidal discovery. One study reported that optimization studies on compounds initially designed as herbicides led to the discovery of [6-(3-pyridyl)pyridazin-3-yl]amides with potent aphicidal properties against green peach aphids (Myzus persicae) and cotton aphids (Aphis gossypii). nih.gov This precedent of discovering insecticidal activity in herbicidally-motivated libraries suggests that screening this compound against insect pests could be a worthwhile endeavor. SAR studies in these insecticidal series show that modifications to the pyridazine ring can lead to a significant loss of potency, highlighting the importance of the core heterocycle. nih.gov

Plant Growth Regulation Studies

Plant growth regulators are substances that alter the growth and development of plants. Some herbicides, particularly those in the synthetic auxin class, exert their effects by causing uncontrolled and disorganized plant growth. nih.gov

Specific research into the plant growth regulating effects of this compound is not available in the consulted literature. The primary focus of its synthesis was for evaluation as a herbicide, which aims to be lethal to target plants rather than to regulate their growth. tandfonline.com Although there is a conceptual overlap between herbicidal action and plant growth regulation, dedicated studies would be required to determine if this compound exhibits any useful, non-lethal regulatory effects at lower concentrations.

Molluscicidal and Anti-feedant Research

The pyridazine chemical class has also been investigated for other niche agrochemical applications, such as molluscicidal and anti-feedant activities.

No studies were found that evaluated this compound for either molluscicidal or anti-feedant properties. However, research on different pyridazinone derivatives has shown promising results in these areas. A study on new oxadiazolyl 3(2H)-pyridazinones reported significant anti-feedant activity against the Asiatic corn borer (Ostrinia furnacalis). nih.gov This indicates that the pyridazinone scaffold, a related structure, can be effective in deterring insect feeding. While this does not directly implicate this compound, it opens a potential line of inquiry for this and related compounds.

Research into molluscicides often focuses on controlling snail species that act as vectors for diseases or are agricultural pests. nih.govnih.gov While various heterocyclic compounds have been synthesized and tested for this purpose, the available literature does not highlight the 3-chloropyridazine (B74176) ether structure as a significant area of investigation for molluscicidal agents. mdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3,6-bisphenoxypyridazine |

| 3,6-dichloropyridazine |

| This compound |

| 3-chloro-6-phenoxypyridazine |

| 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine |

| [6-(3-pyridyl)pyridazin-3-yl]amide |

| florpyrauxifen-benzyl |

| halauxifen-methyl |

| oxadiazolyl 3(2H)-pyridazinone |

| picloram |

| pyridaben |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-6-(4-chlorophenoxy)pyridazine?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 3,6-dichloropyridazine with 4-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C). Post-synthesis purification involves column chromatography or recrystallization .

- Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts like bis-substituted derivatives. Monitor progress via TLC or HPLC .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- X-ray crystallography : Resolve crystal structure using SHELXL/ORTEP-III (e.g., monoclinic C2/c space group, a = 39.774 Å, b = 5.757 Å, c = 14.924 Å) .

- Spectroscopy : Confirm via NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), mass spectrometry (MW = 367.27), and elemental analysis .

Q. What biological activities are associated with this compound?

- Reported Activities :

- AhR Agonism : Induces granulocytic differentiation in HL-60 leukemia cells (EC₅₀ ~10 µM) .

- CRF1R Antagonism : Potential for stress-related disorders (IC₅₀ data pending further validation) .

- Anti-inflammatory/Analgesic : Structural analogs show COX-2 inhibition (e.g., 60% inhibition at 50 mg/kg in murine models) .

Advanced Research Questions

Q. How to design assays to evaluate CRF1R antagonism?

- Experimental Design :

- In vitro : Use HEK-293 cells transfected with human CRF1R. Measure cAMP accumulation via ELISA after CRF stimulation (e.g., 100 nM CRF) with/without the compound .

- Controls : Include reference antagonists (e.g., CP-376395) and validate via IC₅₀ curves.

Q. How to resolve contradictions in reported biological activity data?

- Strategies :

- Purity Verification : Use HPLC (≥98% purity; ) to exclude impurities as confounding factors.

- Model Variability : Replicate assays across multiple cell lines (e.g., primary vs. cancer cells) and species .

- Orthogonal Assays : Confirm AhR activation via CYP1A1 mRNA quantification alongside differentiation assays .

Q. What computational approaches enhance structure-activity relationship (SAR) studies?

- Methods :

- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., with AhR’s PAS-B domain). Prioritize substituents improving hydrophobic contacts .

- QSAR Modeling : Train models on analogs (e.g., pyridazine-triazine hybrids) to predict logP and bioavailability .

Q. How to optimize pharmacokinetic properties for therapeutic use?

- Approaches :

- Solubility : Introduce hydrophilic groups (e.g., piperazine) while maintaining logP <3 .

- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., chloro-substituent oxidation) .

Q. What crystallographic strategies ensure accurate structure determination?

- Workflow :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts .

- Refinement : Apply SHELXL for least-squares refinement; validate with Rint <0.05 and CheckCIF alerts .

- Example Data :

| Parameter | Value |

|---|---|

| Space Group | C2/c |

| a, b, c (Å) | 39.774, 5.757, 14.924 |

| β (°) | 93.107 |

| Z | 8 |

| Dx (g/cm³) | 1.430 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。